molecular formula C11H9F B1270751 2-Fluoro-6-methylnaphthalene CAS No. 324-42-5

2-Fluoro-6-methylnaphthalene

Cat. No.: B1270751
CAS No.: 324-42-5
M. Wt: 160.19 g/mol
InChI Key: IKKGPHTUCGWMPE-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylnaphthalene is an organic compound with the molecular formula C11H9F. It belongs to the family of naphthalene derivatives and is characterized by the presence of a fluorine atom and a methyl group attached to the naphthalene ring. This compound is typically a colorless liquid and has a molecular weight of 162.19 g/mol.

Preparation Methods

The synthesis of 2-Fluoro-6-methylnaphthalene can be achieved through various synthetic routes. One common method involves the fluorination of 6-methylnaphthalene using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position .

Industrial production methods may involve more scalable processes, such as catalytic fluorination, which allows for the efficient and cost-effective production of the compound in larger quantities.

Chemical Reactions Analysis

2-Fluoro-6-methylnaphthalene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions include fluorinated naphthoquinones, dihydro derivatives, and various substituted naphthalenes.

Scientific Research Applications

2-Fluoro-6-methylnaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

    Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism by which 2-Fluoro-6-methylnaphthalene exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

2-Fluoro-6-methylnaphthalene can be compared with other similar compounds, such as:

    1-Methylnaphthalene: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2,6-Dimethylnaphthalene: Contains an additional methyl group, which alters its reactivity and applications.

    1-Chloromethyl-2-methylnaphthalene: Contains a chlorine atom instead of fluorine, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-6-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKGPHTUCGWMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369473
Record name 2-fluoro-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324-42-5
Record name 2-fluoro-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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